1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium
CAS No.: 92382-74-6
Cat. No.: VC16535047
Molecular Formula: C4H11N3NaO2
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92382-74-6 |
|---|---|
| Molecular Formula | C4H11N3NaO2 |
| Molecular Weight | 156.14 g/mol |
| Standard InChI | InChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/b7-5-; |
| Standard InChI Key | VIJCRNSTYBGBAW-YJOCEBFMSA-N |
| Isomeric SMILES | CCN(CC)/[N+](=N/O)/[O-].[Na] |
| Canonical SMILES | CCN(CC)[N+](=NO)[O-].[Na] |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 1,1-diethyl-2-hydroxy-2-nitroso-hydrazine sodium features a hydrazine backbone substituted with two ethyl groups at one nitrogen atom, a hydroxyl group at the adjacent carbon, and a nitroso group () attached to the same carbon . The sodium counterion stabilizes the anionic diazeniumdiolate moiety (), which is thermodynamically favored in the cis configuration relative to the oxygen atoms .
Key structural attributes include:
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Functional Groups: The presence of ethyl, hydroxyl, and nitroso groups contributes to its reactivity and solubility in aqueous buffers.
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Coordination Chemistry: The nitroso group can act as a ligand in metal complexes, though this property is less explored compared to its NO-donating capabilities .
The compound’s crystallinity and purity (≥97% as determined by nuclear magnetic resonance spectroscopy) ensure reproducibility in experimental settings.
Synthesis and Industrial Production
The synthesis of 1,1-diethyl-2-hydroxy-2-nitroso-hydrazine sodium involves the reaction of diethylamine with nitric oxide gas under rigorously controlled conditions. The general procedure, as outlined in foundational studies , follows:
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Reaction Setup: Diethylamine is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and cooled to 0–5°C under an inert nitrogen atmosphere to prevent oxidation.
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Nitric Oxide Introduction: Gaseous NO is bubbled through the solution, leading to the formation of a diazeniumdiolate intermediate.
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Neutralization and Isolation: The intermediate is treated with sodium hydroxide to precipitate the sodium salt, which is subsequently purified via recrystallization.
Critical parameters influencing yield and purity include:
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Temperature: Excess heat promotes side reactions, such as nitrosamine formation .
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pH: Alkaline conditions (pH > 8) stabilize the product during synthesis and storage .
Industrial suppliers such as Sigma-Aldrich and Chemsrc offer the compound in crystalline form, with batch-specific certificates of analysis confirming its compliance with research-grade standards .
pH-Dependent Decomposition and Nitric Oxide Release
The compound’s utility stems from its predictable NO release kinetics, which are governed by hydrolysis in aqueous media. The decomposition mechanism proceeds as follows :
Key factors affecting NO release include:
At physiological pH (7.4), the compound exhibits a half-life () of approximately 3.5 minutes, making it suitable for short-term NO delivery in cell culture studies . In contrast, storage at pH > 8.0 and −20°C extends stability for weeks .
Biomedical Applications and Research Findings
Vascular and Neurological Studies
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium is widely used to investigate NO’s role in vasodilation. Studies demonstrate that NO release from this compound relaxes vascular smooth muscle by activating soluble guanylate cyclase, which elevates cyclic guanosine monophosphate (cGMP) levels . In neuronal models, it modulates synaptic plasticity by regulating neurotransmitter release.
Immunomodulation
NO’s dual role as a pro- and anti-inflammatory agent has been explored using this donor. At low concentrations, it suppresses cytokine production in macrophages, while higher doses induce apoptosis in activated immune cells .
Researchers must use personal protective equipment and work in fume hoods to minimize exposure to NO gas and decomposition byproducts.
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